The "PDK1/Akt/Flt Dual Pathway Inhibitor" is a research compound identified as KP372-1. It functions as a kinase inhibitor, specifically targeting the PDK1/Akt/Flt signaling pathway. This pathway plays a crucial role in cancer cell proliferation and survival, making it a key target for anticancer drug development. []
KP372-1 exhibits high potency against various acute lymphoblastic leukemia (ALL) cell lines, demonstrating significant growth inhibition at concentrations below 100nM. []
The compound known as PDK1/Akt/Flt Dual Pathway Inhibitor is a synthetic small molecule that targets and inhibits the activities of three key proteins: 3-phosphoinositide-dependent protein kinase-1 (PDK1), Akt (also known as protein kinase B), and Fms-like tyrosine kinase (Flt). This compound is particularly significant in cancer research, especially for its ability to selectively induce apoptosis in acute myelogenous leukemia cells while sparing normal hematopoietic cells. Its unique mechanism of action allows it to interfere with critical signaling pathways involved in cell survival and proliferation, making it a candidate for further therapeutic development.
The PDK1/Akt/Flt Dual Pathway Inhibitor is classified as a synthetic organic compound, with the Chemical Abstracts Service registry number 331253-86-2. It is commercially available from various suppliers, including MilliporeSigma and BenchChem, and is primarily used in research settings focused on phosphorylation and dephosphorylation processes within biological systems.
The synthesis of the PDK1/Akt/Flt Dual Pathway Inhibitor typically involves multi-step organic synthesis techniques. The primary synthetic route includes the preparation of two key intermediates: 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one and 10H-Indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one. The reactions are generally carried out in dimethyl sulfoxide as the solvent under controlled conditions to ensure optimal yield and purity. The compound is sensitive to light and should be stored at temperatures between 2-8°C to maintain stability.
The molecular formula of the PDK1/Akt/Flt Dual Pathway Inhibitor is , with a molecular weight of approximately 224.2 g/mol. The structure consists of a complex arrangement of nitrogen-containing heterocycles that confer its biological activity. The compound exists as a mixture of tautomers, specifically KP372-1A and KP372-1B, which are present in nearly equal amounts.
The PDK1/Akt/Flt Dual Pathway Inhibitor can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.
The PDK1/Akt/Flt Dual Pathway Inhibitor functions by directly inhibiting the activities of PDK1 and Akt in a dose-dependent manner. This inhibition disrupts downstream signaling pathways essential for cell survival:
By blocking these pathways, the inhibitor leads to decreased phosphorylation of key proteins involved in growth and metabolism, ultimately triggering apoptotic mechanisms within cancer cells.
The inhibitor has been shown to selectively induce apoptosis in acute myelogenous leukemia cells while having minimal effects on normal CD34+ hematopoietic progenitor cells. Its ability to disrupt multiple signaling pathways provides a unique approach to targeting malignancies.
The primary application of the PDK1/Akt/Flt Dual Pathway Inhibitor lies within cancer research:
Additionally, ongoing research is exploring its broader applications across other malignancies where PDK1 and Akt signaling play critical roles.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4